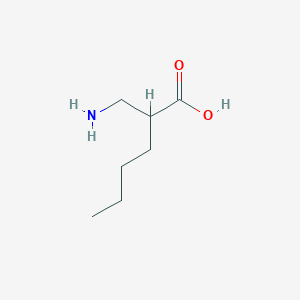

2-(aminomethyl)hexanoic Acid

Description

Historical Discovery and Development Trajectory

The synthesis and investigation of amino acid derivatives have been a longstanding area of research. While the specific historical timeline for the initial discovery of 2-(aminomethyl)hexanoic acid is not extensively documented in readily available literature, its structural analogs and related compounds have been part of broader investigations into GABA (γ-aminobutyric acid) analogs.

A structurally related and well-known compound is pregabalin (B1679071), which is (S)-3-(aminomethyl)-5-methylhexanoic acid. wikipedia.org The development of pregabalin and other GABA analogs likely spurred interest in related structures, including this compound. The exploration of various synthetic routes to produce these types of compounds has been a significant area of chemical research. For instance, various methods have been developed for the asymmetric synthesis of related molecules, which are crucial for producing specific enantiomers on a larger scale. google.comgoogle.comacs.org

Importance of the (S)-Enantiomer in Academic Research

The significance of the (S)-enantiomer of this compound in academic research is primarily tied to its stereospecific interactions with biological systems. In pharmacology, it is a well-established principle that different enantiomers of a chiral molecule can exhibit vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer.

Research into the (S)-enantiomer has been driven by the desire to understand its specific biological activities and potential applications. The synthesis of the pure (S)-enantiomer is a key challenge and a significant area of academic research. Various strategies have been employed to achieve this, including asymmetric hydrogenation. acs.org The ability to produce the (S)-enantiomer with high enantiomeric purity is critical for accurately studying its properties and effects without interference from the (R)-enantiomer. acs.org

The study of (S)-2-(aminomethyl)hexanoic acid contributes to the broader understanding of structure-activity relationships (SAR) among GABA analogs and other neurologically active compounds. By systematically modifying the structure of such molecules and observing the effects on their biological activity, researchers can gain insights into the molecular requirements for interaction with specific biological targets.

Chemical and Physical Properties

The properties of this compound and its (S)-enantiomer are fundamental to its study and application in research.

| Property | Value |

| Molecular Formula | C₇H₁₅NO₂ |

| Molecular Weight | 145.20 g/mol chemscene.com |

| IUPAC Name | (2S)-2-(Aminomethyl)hexanoic acid |

| SMILES | CCCCC@@HC(O)=O chemscene.com |

| LogP | 0.8361 chemscene.com |

| Topological Polar Surface Area (TPSA) | 63.32 Ų chemscene.com |

| Hydrogen Bond Donors | 2 chemscene.com |

| Hydrogen Bond Acceptors | 2 chemscene.com |

| Rotatable Bonds | 5 chemscene.com |

This table is interactive. Click on the headers to sort the data.

Structure

2D Structure

3D Structure

Properties

CAS No. |

104883-55-8 |

|---|---|

Molecular Formula |

C7H15NO2 |

Molecular Weight |

145.2 g/mol |

IUPAC Name |

2-(aminomethyl)hexanoic acid |

InChI |

InChI=1S/C7H15NO2/c1-2-3-4-6(5-8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10) |

InChI Key |

CBUFFLKXHMQFEJ-UHFFFAOYSA-N |

SMILES |

CCCCC(CN)C(=O)O |

Canonical SMILES |

CCCCC(CN)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Aminomethyl Hexanoic Acid

Stereoselective Synthesis Approaches

Achieving a high degree of stereochemical purity is paramount in the synthesis of chiral molecules. Stereoselective synthesis aims to produce a single enantiomer of a compound, which can be accomplished through several key strategies, including the separation of a racemic mixture (chiral resolution) or the direct formation of the desired enantiomer using chiral catalysts or enzymes.

Chiral Resolution Techniques

Chiral resolution is a widely used method for separating a racemic mixture into its individual enantiomers. wikipedia.org This approach typically involves reacting the racemate with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers possess different physical properties, such as solubility, allowing for their separation by conventional techniques like crystallization. wikipedia.org

One of the most common applications of this method involves the formation of diastereomeric salts. For instance, in the synthesis of related β-amino acids, racemic intermediates are often resolved using chiral acids or bases. A notable example is the resolution of racemic 3-(aminomethyl)-5-methylhexanoic acid using (S)-(+)-mandelic acid. researchgate.net Similarly, the resolution of a key intermediate, (S)-3-cyano-5-methyl-hexanoic acid, has been achieved with high efficiency using cinchonidine. Another approach involves the formation of diastereomeric esters by reacting a racemic carboxylic acid intermediate with a chiral alcohol, such as L-(−)-menthol, followed by chromatographic separation of the resulting esters. nih.gov

| Racemic Intermediate | Resolving Agent | Separation Method | Reference |

|---|---|---|---|

| Racemic 3-(aminomethyl)-5-methylhexanoic acid | (S)-(+)-Mandelic Acid | Crystallization | researchgate.net |

| (RS)-3-cyano-5-methyl-hexanoic acid | Cinchonidine | Diastereomeric Salt Crystallization | |

| Racemic Carboxylic Acid Analogs | L-(−)-Menthol | Chromatographic Separation of Diastereomeric Esters | nih.gov |

Asymmetric Catalysis in 2-(aminomethyl)hexanoic Acid Synthesis

Asymmetric catalysis offers a more atom-economical approach by directly synthesizing the desired enantiomer from a prochiral substrate, thus avoiding the loss of 50% of the material inherent in classical resolution. wikipedia.org

Asymmetric Hydrogenation: A powerful technique in this domain is the asymmetric hydrogenation of a C=C double bond in a precursor molecule. For the synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid, a key step involves the asymmetric hydrogenation of a cyano-substituted olefin. googleapis.com This transformation can be achieved with high enantioselectivity using a chiral rhodium catalyst, such as one complexed with the Me-DuPHOS ligand, to produce the desired (S)-enantiomer of the cyano precursor with very high enantiomeric excess (ee). researchgate.net

Organocatalysis: Another strategy involves the use of small organic molecules as catalysts. The desymmetrization of a prochiral cyclic anhydride (B1165640), 3-isobutylglutaric anhydride, mediated by a chiral organocatalyst like quinine, represents an effective route. This key step establishes the stereocenter, which is then carried through subsequent reactions to yield the final product in high enantiomeric excess. researchgate.net

General Methods for β2-Amino Acids: A scalable, one-pot catalytic approach has been developed for the synthesis of enantiopure and unmodified β2-amino acids, a class that includes this compound. This method utilizes a confined imidodiphosphorimidate (IDPi) catalyst for the reaction of bis-silyl ketene acetals with a silylated aminomethyl ether, yielding the free β2-amino acid in high yield and enantioselectivity after hydrolysis. nih.gov

| Methodology | Catalyst System | Substrate Type | Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium-Me-DuPHOS | Cyano-substituted olefin | High enantiomeric excess (>99% ee) | researchgate.net |

| Organocatalytic Desymmetrization | Quinine | Prochiral cyclic anhydride | High yield and enantiomeric excess | researchgate.net |

| Asymmetric Aminomethylation | Confined Imidodiphosphorimidate (IDPi) | Bis-silyl ketene acetal | High yield and enantioselectivity (e.g., 95:5 e.r.) | nih.gov |

Biocatalytic and Enzymatic Synthetic Routes

Biocatalysis leverages the high selectivity of enzymes or whole-cell microorganisms to perform specific chemical transformations. acs.org These reactions are often conducted under mild conditions and can provide exceptionally high levels of stereoselectivity. researchgate.net

Enzymatic Kinetic Resolution: Similar to chemical resolution, enzymes can be used to selectively react with one enantiomer in a racemic mixture. For example, lipases are commonly used for the kinetic resolution of racemic esters. In the synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid, a commercially available lipase can resolve a key intermediate, rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester, to provide the precursor for the (S)-enantiomer. researchgate.net

Stereoselective Hydrolysis: Nitrilase enzymes have demonstrated both regioselectivity and stereoselectivity in the hydrolysis of dinitrile compounds. A nitrilase can preferentially hydrolyze one of the two nitrile groups in a prochiral dinitrile substrate, and do so on only one enantiomer of the racemic starting material, yielding an optically active cyano-acid intermediate. epo.org

Engineered Microbial Systems: Modern biotechnology allows for the engineering of microorganisms like E. coli to express specific enzymes, such as aminotransferases. These engineered systems can be designed to perform enantioselective synthesis, achieving enantiomeric excess values greater than 99%. vulcanchem.com

| Enzyme/System | Reaction Type | Intermediate Transformed | Result | Reference |

|---|---|---|---|---|

| Lipase (e.g., Lipolase) | Kinetic Resolution | Racemic cyano-diester | Separation of enantiomers | researchgate.net |

| Nitrilase | Regio- and Stereoselective Hydrolysis | Racemic 2-isobutyl-succinonitrile | (S)-3-cyano-5-methylhexanoic acid | epo.org |

| Engineered E. coli with Aminotransferases | Enantioselective Synthesis | Keto-acid precursor | >99% enantiomeric excess | vulcanchem.com |

Optimization of Synthetic Pathways for Research Scale

For research and development purposes, synthetic pathways must be optimized to ensure efficiency, high yield, and excellent purity of the final compound.

Efficiency and Yield Enhancement in this compound Production

Another key aspect of efficiency is the ability to recycle materials. In syntheses that utilize chiral auxiliaries, recovering and recycling the auxiliary is crucial for economic viability. googleapis.com Furthermore, designing multi-step, one-pot enzymatic cascades can significantly boost efficiency by eliminating the need for isolating and purifying intermediates at each stage of the synthesis. nih.gov

| Optimization Strategy | Specific Action | Impact | Reference |

|---|---|---|---|

| Improved Purification | Switching from fractional to vacuum distillation | Increased yield of intermediate | researchgate.net |

| Reagent Modification | Using catalytic amounts of amine and acid | Cost reduction and increased HPLC purity | researchgate.net |

| Intermediate Recycling | Recovering and recycling 3-isobutyl glutaric anhydride | Improved process economy | googleapis.com |

Purity and Stereochemical Control in Synthesis

The ultimate goal of a stereoselective synthesis is to produce a compound that is both chemically and enantiomerically pure. The choice of synthetic strategy has a direct impact on the level of stereochemical control that can be achieved.

When using chiral resolution, the stereochemical purity of the final product is highly dependent on the efficiency of the diastereomer separation. The selection of the appropriate resolving agent and the careful optimization of crystallization conditions are critical to achieving a high diastereomeric excess, which translates directly to the enantiomeric excess of the final product after the resolving agent is removed.

| Synthetic Method | Typical Stereochemical Purity (ee) | Key Factor for Control | Reference |

|---|---|---|---|

| Chiral Resolution | Variable, can reach >99% | Efficiency of diastereomer separation (crystallization) | |

| Asymmetric Catalysis | Typically >95%, often >99% | Selectivity of the chiral catalyst | researchgate.net |

| Biocatalysis/Enzymatic Routes | Often >99.9% | Inherent stereospecificity of the enzyme | researchgate.net |

Preclinical Pharmacological Research on 2 Aminomethyl Hexanoic Acid

Molecular Mechanisms of Action of 2-(aminomethyl)hexanoic Acid

Interaction with Voltage-Gated Calcium Channel α2δ Subunits

No data is available on the binding affinity or modulatory effects of this compound on the α2δ subunits of voltage-gated calcium channels.

Role in Neutral Amino Acid Transport Systems (e.g., System L)

There is no information regarding the interaction of this compound with System L or other neutral amino acid transport systems.

Modulation of Neurotransmitter Release in Preclinical Models

Specific studies detailing how this compound may modulate the release of neurotransmitters in preclinical models have not been identified.

Distinctive Mechanisms from Endogenous GABAergic Pathways

While gabapentinoids are known to have mechanisms distinct from direct action on GABA receptors, no studies have been found to confirm or describe this for this compound specifically.

In Vivo Preclinical Studies of this compound

Analgesic Effects in Animal Models

No published studies were found that investigate the analgesic properties of this compound in any animal models of pain. Consequently, no data tables on its efficacy can be provided.

Should scientific literature on "this compound" become available, a detailed and accurate summary of its preclinical pharmacology can be provided.

Anticonvulsant Properties in Experimental Seizure Models

The anticonvulsant potential of this compound and its analogues has been evaluated in various preclinical models of epilepsy. researchgate.net These experimental systems are designed to mimic different aspects of human seizure disorders, providing a platform to assess the efficacy of potential therapeutic agents.

Commonly employed models include chemically induced seizures and electrically induced seizures. In the pentylenetetrazol (PTZ) model, which is used to simulate generalized seizures, administration of the chemical convulsant PTZ induces seizure activity in rodents. nih.gov The ability of a test compound to prevent or reduce the severity and frequency of these seizures is a key indicator of its potential anticonvulsant effect. nih.govmdpi.com Another model involves the use of low-magnesium artificial cerebrospinal fluid in hippocampal slices, which can elicit epileptiform activity and is considered a model for drug-resistant seizures. nih.gov

Electrically induced seizure models, such as the maximal electroshock (MES) test, are also widely used. nih.gov In the MES test, an electrical stimulus is applied to induce a tonic-clonic seizure. The effectiveness of a compound is measured by its ability to prevent the hind-limb tonic extension phase of the seizure. nih.gov The 6 Hz psychomotor seizure test is another electrical model used to identify compounds that may be effective against treatment-resistant partial seizures. nih.gov

Studies on functionalized amino acids and related compounds have demonstrated significant seizure protection in these models. nih.gov For instance, research combining structural features of different classes of antiepileptic drugs has led to the development of novel compounds with potent activity in both the MES and 6 Hz seizure tests in mice and rats. nih.gov The evaluation of this compound and its analogues in these established rodent models has been a critical step in characterizing their anticonvulsant profile. researchgate.net

Anxiolytic Activity Investigations

Preclinical research has indicated that this compound possesses anxiolytic (anti-anxiety) properties. nih.gov These effects are investigated using a variety of behavioral models in rodents that are designed to assess anxiety-like states. nih.govresearchgate.net

One such model is the social interaction test. In this paradigm, the natural tendency of rodents to socially investigate one another is observed under different conditions. An unfamiliar or stressful environment typically reduces social interaction time, an effect interpreted as anxiety-like behavior. Anxiolytic compounds can reverse this effect, increasing the duration of social engagement. nih.govresearchgate.net

The elevated plus-maze is another standard apparatus for studying anxiety. researchgate.net The maze consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. Anxious animals tend to spend more time in the perceived safety of the enclosed arms. A compound with anxiolytic properties will increase the time spent and the number of entries into the open arms. researchgate.net

Conditioned fear stress tests are also utilized to explore the effects of compounds on learned fear responses. researchgate.net In these tests, an animal learns to associate a neutral stimulus with an aversive one, leading to a fear response (like freezing) when presented with the neutral stimulus alone. Anxiolytic agents can reduce the expression of this conditioned fear. The efficacy of this compound analogues in these models suggests a potential role in modulating anxiety. researchgate.net

Methodological Considerations in Preclinical Research Design

The design of preclinical studies for compounds like this compound involves a multi-tiered approach, encompassing both in vitro and in vivo methodologies to elucidate mechanism of action and therapeutic potential. researchgate.net

In vitro methods are crucial for determining the molecular targets of a compound. For this compound, binding assays are fundamental. These assays measure the affinity of the compound for specific proteins, such as the α2δ subunit of voltage-gated calcium channels. researchgate.netresearchgate.net This is often accomplished through competitive binding studies, where the test compound's ability to displace a radiolabeled ligand (like [³H]gabapentin) from brain membrane preparations is quantified. researchgate.netnih.gov Similarly, functional assays are used to assess interaction with transport proteins. For the system L transporter, this involves measuring the inhibition of uptake of a radiolabeled substrate, such as [³H]leucine, into cultured cells. researchgate.netnih.gov

Exploration of Sex-Dependent Outcomes in Animal Studies

Recent trends in preclinical research emphasize the importance of considering sex as a biological variable. There is growing evidence that sex differences can exist in the neurochemical profiles and behavioral responses of animals, which can influence the effects of neuroactive compounds. nih.govnih.gov

Studies in animal models of neurodevelopmental disorders have highlighted significant sexual dimorphisms in brain metabolites and behavior. nih.gov For instance, in certain mouse models, male and female animals display different social behaviors and respond differently in repetitive tasks. nih.gov These differences may be linked to underlying sex-dependent alterations in molecular and metabolic pathways in brain regions like the hippocampus and prefrontal cortex. nih.gov

Furthermore, vulnerability to experimentally induced neurological insults can vary between sexes. nih.gov Research using the propionic acid-induced rodent model of autism found that males were more susceptible to the biochemical and behavioral changes compared to females. nih.gov This was potentially attributed to neuroprotective factors in females, such as hormonal differences and a greater capacity for detoxification. nih.gov

While specific published studies focusing solely on the sex-dependent outcomes of this compound are not detailed in the provided results, the broader field acknowledges these potential differences. Investigating how factors like age and sex influence the response to anxiolytic compounds is an active area of research. nih.gov Therefore, modern preclinical study designs for compounds like this compound would ideally include both male and female subjects to determine if its pharmacological effects are sex-dependent.

Structure-Activity Relationship (SAR) Studies of this compound

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For this compound and its analogues, these studies have focused on identifying the structural features necessary for interaction with its primary molecular targets. researchgate.net

Correlating Structural Features with α2δ Binding Affinity

The primary mechanism of action for this compound is its high-affinity binding to the α2δ auxiliary subunit of voltage-gated calcium channels. researchgate.netnih.gov SAR studies have systematically explored how modifications to the molecule's backbone affect this binding. The binding affinity is typically measured by the compound's ability to displace [³H]gabapentin from its binding site on the α2δ protein. researchgate.net

Research has shown that the γ-amino acid structure is a key pharmacophore. researchgate.net Modifications at various positions along the hexanoic acid chain have been shown to have significant effects on the affinity for the α2δ subunit. researchgate.netnih.gov Maintaining the core amino acid structure appears to be important for recognition and binding. nih.gov

| Compound/Modification | Relative α2δ Binding Affinity (IC₅₀, nM) | Reference |

| Gabapentin (B195806) | 40 | wikipedia.org |

| Pregabalin (B1679071) ((S)-3-(aminomethyl)-5-methylhexanoic acid) | 32 | wikipedia.org |

| Analogue with methyl group α to the carboxylic acid | Complete loss of affinity | researchgate.net |

This table is interactive. Data represents findings from referenced studies.

IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Impact of Substituent Modifications on System L Transporter Interaction

In addition to binding to the α2δ subunit, this compound is also a substrate for the system L neutral amino acid transporter. researchgate.netnih.gov This transporter is involved in the transport of large neutral amino acids across cell membranes. nih.govnih.gov The interaction with system L is assessed by measuring a compound's ability to inhibit the uptake of a known substrate, like [³H]leucine, into cells. researchgate.net

| Compound/Modification | System L Transporter Inhibition (IC₅₀, µM) | Reference |

| Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) | Data indicates it is a substrate | researchgate.netnih.gov |

| Analogue with methyl group α to the carboxylic acid | Relatively unaffected compared to α2δ binding loss | researchgate.net |

This table is interactive. Data represents findings from referenced studies.

IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Stereochemical and Regio-Chemical Influences on In Vivo Activity

Pregabalin, with the chemical name (S)-(+)-3-aminomethyl-5-methylhexanoic acid, is a regioisomer of this compound, where the aminomethyl group is at the 3-position instead of the 2-position of the hexanoic acid backbone. acs.org It is a potent anticonvulsant, analgesic, and anxiolytic agent. wikipedia.org The biological activity of pregabalin resides almost exclusively in the (S)-enantiomer, highlighting the critical role of stereochemistry in its pharmacological effects. acs.org

Stereochemical Influence: The Case of Pregabalin

The importance of stereochemistry is paramount in the interaction between a drug and its biological target, which is often a chiral entity like a protein or a receptor. biomedgrid.com In the case of pregabalin, the (S)-enantiomer is the pharmacologically active form, while the (R)-enantiomer is significantly less active. acs.org This stereoselectivity is a common phenomenon in drug action, where one enantiomer (the eutomer) fits precisely into the binding site of its target, while the other (the distomer) does not bind as effectively or may even interact with different targets, potentially leading to side effects or no effect at all. biomedgrid.com

The synthesis of pregabalin often involves asymmetric hydrogenation or resolution techniques to isolate the desired (S)-enantiomer in high enantiomeric purity, underscoring the necessity of obtaining the correct stereoisomer for therapeutic use. acs.org

Regio-Chemical Influence: A Comparison of Isomers

The position of the aminomethyl group on the hexanoic acid chain also plays a crucial role in determining the pharmacological profile. While this compound and 3-(aminomethyl)hexanoic acid are structurally similar, their different regio-chemistry can lead to variations in their interaction with biological targets and, consequently, their in vivo activity.

Although specific in vivo data for this compound is scarce, the established mechanism of action of pregabalin offers insights into the potential targets. Pregabalin does not directly mimic or augment the function of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. Instead, its therapeutic effects are attributed to its high-affinity binding to the α2δ subunit of voltage-gated calcium channels. wikipedia.org This binding reduces calcium influx at nerve terminals, thereby modulating the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. wikipedia.org

It is plausible that the regio- and stereoisomers of this compound would exhibit different affinities for the α2δ subunit or other potential biological targets. The precise spatial orientation of the aminomethyl and carboxylic acid groups is critical for the binding interaction, and any alteration in their positions could significantly impact the compound's potency and efficacy.

The following table summarizes the key concepts of stereochemical and regio-chemical influences, using pregabalin as a guiding example.

| Concept | Description | Relevance to Aminomethylhexanoic Acids |

| Stereoisomers | Molecules with the same chemical formula and connectivity but different spatial arrangements of atoms (e.g., enantiomers, diastereomers). biomedgrid.com | The biological activity of aminomethylhexanoic acids is likely to be stereospecific. For instance, the (S)-enantiomer of pregabalin is the active form. acs.org It is anticipated that the (R)- and (S)-enantiomers of this compound would also exhibit different in vivo activities. |

| Regioisomers | Molecules with the same molecular formula but different positions of functional groups on the main carbon skeleton. | This compound and 3-(aminomethyl)hexanoic acid (a core part of pregabalin) are regioisomers. Their different placement of the aminomethyl group is expected to result in distinct pharmacological profiles due to altered interactions with biological targets. |

| Eutomer vs. Distomer | The eutomer is the stereoisomer with the desired pharmacological activity, while the distomer is the less active or inactive isomer. biomedgrid.com | In the case of pregabalin, the (S)-enantiomer is the eutomer. acs.org Identifying the eutomer for this compound would be a critical step in its preclinical development. |

Analytical and Computational Research for 2 Aminomethyl Hexanoic Acid

Advanced Analytical Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds like 2-(aminomethyl)hexanoic acid. These methods provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for determining the carbon-hydrogen framework of this compound. In a typical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons of the aminomethyl group, the methine proton at the chiral center, the methylene (B1212753) groups of the butyl chain, and the terminal methyl group. The chemical shifts and coupling patterns of these signals would confirm the compound's structure. For instance, the protons of the aminomethyl group would likely appear as a singlet or a doublet, depending on the solvent and pH, while the protons of the hexanoic acid backbone would show characteristic multiplets. While specific spectral data for this compound is not readily available in public databases, data for the related compound, 2-methylhexanoic acid, shows characteristic signals for the alkyl chain and the proton alpha to the carboxyl group. chemicalbook.com For example, in the ¹H NMR spectrum of 2-methylhexanoic acid in CDCl₃, the methyl protons on the main chain appear as a doublet, and the alpha-proton as a multiplet. chemicalbook.com One would anticipate analogous, albeit different, chemical shifts for this compound due to the presence of the amino group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups within a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch (a broad band), the C=O stretch of the carboxylic acid, N-H stretching and bending vibrations of the primary amine, and C-H stretching and bending vibrations of the alkyl chain. The presence of both the amino and carboxylic acid groups would likely result in the formation of a zwitterion, which would influence the positions of these bands.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula of this compound (C₇H₁₅NO₂). chemscene.com The fragmentation pattern observed in the mass spectrum can also provide structural information. For aliphatic amines and carboxylic acids, common fragmentation pathways include the loss of the carboxyl group, alpha-cleavage adjacent to the amine, and cleavage of the alkyl chain. libretexts.org For example, the mass spectrum of 2-methylhexanoic acid shows a prominent peak corresponding to the loss of the carboxylic acid group. massbank.eu

| Spectroscopic Data for Related Compounds | |

| Technique | Observed Features for 2-methylhexanoic acid |

| ¹H NMR | Signals for alkyl chain protons, alpha-proton, and methyl group protons. chemicalbook.com |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern showing loss of COOH. massbank.eu |

Chromatographic techniques are essential for separating this compound from any impurities or byproducts, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile compounds like amino acids. Reversed-phase HPLC, using a C18 column, is a common method for separating polar compounds. The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with a pH modifier, can be optimized to achieve good separation. Derivatization of the amino group with a fluorogenic reagent can enhance detection sensitivity. researchgate.net

Ultra-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive and selective technique is well-suited for the trace analysis of compounds in complex matrices. A UPLC-MS/MS method for the related compound, hexanoic acid 2-(diethylamino)ethyl ester, has been developed, demonstrating the potential for rapid and accurate quantification. rsc.orgresearchgate.net Such a method for this compound would involve optimizing the chromatographic separation on a UPLC column and identifying specific precursor-to-product ion transitions for unambiguous detection and quantification.

Gas Chromatography (GC): While less common for amino acids due to their low volatility, GC can be used after derivatization to convert the non-volatile amino acid into a more volatile derivative.

The data below illustrates typical parameters for the chromatographic analysis of related compounds.

| Chromatographic Method Parameters for Related Hexanoic Acid Derivatives | |

| Technique | Typical Conditions |

| UPLC-MS/MS | |

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Gradient of water and acetonitrile with formic acid rsc.orgresearchgate.net |

| Detection | Electrospray ionization in positive mode (ESI+) rsc.orgresearchgate.net |

| HPLC with Fluorescence Detection | |

| Derivatization Reagent | e.g., o-phthalaldehyde (B127526) (OPA) researchgate.net |

| Detection Wavelengths | Excitation and emission wavelengths specific to the derivative researchgate.net |

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal X-ray diffraction would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This information is crucial for understanding its physical properties and how it packs in a crystal lattice. In the absence of specific X-ray diffraction data for this compound, it is expected that the molecule would exhibit extensive hydrogen bonding networks involving the amino and carboxylic acid functional groups, likely forming a zwitterionic structure in the solid state.

Computational Chemistry and Molecular Modeling

Computational methods provide a theoretical framework to investigate the properties and behavior of molecules, complementing experimental data.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction of a potential drug candidate. For this compound, molecular docking simulations could be used to explore its potential interactions with biological targets. For instance, studies on structurally similar 2(S)-amino-6-boronohexanoic acid derivatives have utilized molecular docking to understand their binding to human arginase I. mdpi.comresearchgate.net In such a study for this compound, the molecule would be docked into the active site of a target protein, and the binding energy and interactions (e.g., hydrogen bonds, electrostatic interactions, hydrophobic interactions) with key amino acid residues would be analyzed.

| Illustrative Molecular Docking Parameters | |

| Parameter | Typical Setting |

| Target Protein | A receptor of interest with a known 3D structure. |

| Ligand | 3D structure of this compound. |

| Docking Software | e.g., AutoDock, GOLD, Glide researchgate.netmdpi.comresearchgate.net |

| Scoring Function | Calculates the binding affinity (e.g., in kcal/mol). researchgate.netmdpi.com |

| Output | Predicted binding pose, binding energy, and key interactions. |

Quantum mechanical calculations, such as Density Functional Theory (DFT), provide detailed insights into the electronic structure, geometry, and reactivity of molecules. nih.govnih.gov For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: To predict the most stable three-dimensional conformation of the molecule.

Calculate electronic properties: Such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. These properties are key to understanding the molecule's reactivity.

Predict spectroscopic properties: To aid in the interpretation of experimental spectra, such as IR and NMR.

DFT studies on similar molecules, for example, 2-amino-6-methylpyridinium hydrogen glutarate, have been used to analyze functional groups and electronic properties. researchgate.net Such calculations for this compound would provide a deeper understanding of its intrinsic chemical nature.

| Predicted Computational Chemistry Data for (S)-2-(aminomethyl)hexanoic acid | |

| Property | Predicted Value |

| Topological Polar Surface Area (TPSA) | 63.32 Ų chemscene.com |

| logP | 0.8361 chemscene.com |

| Hydrogen Bond Donors | 2 chemscene.com |

| Hydrogen Bond Acceptors | 2 chemscene.com |

| Rotatable Bonds | 5 chemscene.com |

Analysis of Intermolecular Interactions and Hydrogen Bonding

The solid-state architecture of this compound is significantly influenced by a network of intermolecular interactions, with hydrogen bonding playing a primary role. The molecule possesses both a hydrogen bond donor (the aminium group, -NH3+) and acceptor (the carboxylate group, -COO-), as well as a hydroxyl group (-OH) in its carboxylic acid form, which can act as both a donor and acceptor. These functional groups facilitate the formation of robust hydrogen-bonding networks that define the crystal packing.

A powerful method for analyzing these non-covalent interactions is Hirshfeld surface analysis. mdpi.com This technique provides a graphical representation of intermolecular contacts by mapping properties onto a surface defined by the molecule's electron distribution. The normalized contact distance (d_norm) is a key property mapped onto this surface, where red regions indicate close contacts (shorter than the van der Waals radii), white regions represent contacts at the van der Waals separation, and blue regions signify longer contacts. mdpi.com

The fingerprint plot for a molecule like this compound would be expected to show characteristic sharp spikes for O···H/H···O interactions, indicating strong, directional hydrogen bonds. Other significant contacts would include H···H, C···H/H···C, and N···H/H···N interactions. core.ac.uk The relative contributions of these contacts provide a quantitative understanding of the forces holding the molecules together in the crystal lattice. For instance, in many organic salts, H···H contacts can account for a large percentage of the surface, reflecting the abundance of hydrogen atoms on the molecular periphery. nih.gov

Table 1: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Similar Organic Molecule.

| Contact Type | Contribution (%) | Description |

| O···H/H···O | 20.9% | Represents the dominant hydrogen bonding interactions between carboxyl and amino groups. nih.gov |

| H···H | 44.2% | Indicates van der Waals interactions between hydrogen atoms on the periphery of the molecules. nih.gov |

| C···H/H···C | 19.6% | Relates to weaker C-H···π or other van der Waals contacts. nih.gov |

| N···H/H···N | 8.1% | Corresponds to hydrogen bonds involving the amino group. nih.gov |

| C···C | 2.9% | Suggests the presence of π-π stacking interactions if aromatic rings were present. nih.gov |

| C···O/O···C | 3.0% | Weaker electrostatic or van der Waals interactions. nih.gov |

Prediction of Spectroscopic and Nonlinear Optical Properties

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic and nonlinear optical (NLO) properties of molecules like this compound. These theoretical analyses provide insights into the electronic structure, vibrational modes, and optical response of the molecule, which can complement and guide experimental work. researchgate.net The calculations are typically performed using a basis set such as 6-311++G(d,p) to ensure accuracy. researchgate.netnih.gov

Spectroscopic Properties

Vibrational spectroscopy, specifically Fourier-Transform Infrared (FT-IR) spectroscopy, can be simulated computationally. The calculated vibrational frequencies correspond to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups. For this compound, key vibrational modes would include the N-H stretching of the amino group, O-H and C=O stretching of the carboxylic acid group, and various C-H and C-C bond vibrations in the hexyl chain. A comparison between theoretical and experimental spectra can help confirm the molecular structure. researchgate.net

Electronic properties, such as the UV-Visible absorption spectrum, are predicted using Time-Dependent DFT (TD-DFT). researchgate.net The calculations yield the maximum absorption wavelength (λmax), which corresponds to electronic transitions between molecular orbitals, most commonly from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net

Table 2: Predicted Spectroscopic Data for a Related Compound, (2S)-2,6-diaminohexanoic acid, using DFT.

| Parameter | Predicted Value | Description |

| FT-IR Vibrational Frequencies | ||

| N-H Stretching | 3460 cm⁻¹ | Antisymmetric and symmetric stretching of the amino group. researchgate.net |

| C=O Stretching | 1750 cm⁻¹ | Carbonyl stretch of the carboxylic acid group. researchgate.net |

| N-H Bending | 1596 cm⁻¹ | Bending vibration of the H-N-H bond angle. researchgate.net |

| Electronic Properties (TD-DFT) | ||

| HOMO Energy | -6.9 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. researchgate.net |

| LUMO Energy | -0.6 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. researchgate.net |

| HOMO-LUMO Energy Gap | 6.3 eV | Indicates molecular stability and the energy required for electronic excitation. researchgate.net |

Nonlinear Optical (NLO) Properties

Nonlinear optical materials have applications in photonic technologies due to their ability to alter the properties of light. The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizability (β). researchgate.net These properties can be calculated using DFT. A large hyperpolarizability value is often associated with molecules that have significant charge transfer, typically found in systems with electron donor and acceptor groups connected by a π-conjugated system. researchgate.net

While this compound lacks a traditional conjugated system, the charge separation in its zwitterionic form can contribute to a modest NLO response. The dipole moment (μ), mean polarizability (α₀), and the total first hyperpolarizability (β_tot) are key parameters calculated to evaluate a molecule's potential as an NLO material. researchgate.net The values are often compared to a standard NLO material like urea (B33335) for reference.

Table 3: Predicted Nonlinear Optical Properties for a Related Compound, (2S)-2,6-diaminohexanoic acid, using DFT.

| Parameter | Predicted Value (a.u.) | Description |

| Dipole Moment (μ) | 5.83 Debye | Measures the overall polarity of the molecule. researchgate.netnih.gov |

| Mean Polarizability (α₀) | 9.7 x 10⁻²⁴ esu | Represents the linear response of the electron cloud to an electric field. researchgate.net |

| First Hyperpolarizability (β_tot) | 4.8 x 10⁻³¹ esu | Measures the second-order nonlinear optical response. researchgate.net |

These computational predictions provide a foundational understanding of the molecular properties of this compound, guiding further experimental validation and exploration of its potential applications.

Research on Analogues and Advanced Applications of 2 Aminomethyl Hexanoic Acid Derivatives

Rational Design and Synthesis of 2-(aminomethyl)hexanoic Acid Analogues

The design and synthesis of analogues of this compound are rooted in the principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. A key example in this field is the development of (S)-3-(aminomethyl)-5-methylhexanoic acid, a well-known analogue.

Strategic Modifications for Optimizing Biological Activity

Strategic modifications to the basic hexanoic acid framework are crucial for improving biological interactions. The introduction of an isobutyl group at the 5-position of the hexanoic acid chain, as seen in the analogue (S)-3-(aminomethyl)-5-methylhexanoic acid, has been shown to significantly increase potency.

Another strategic modification involves using related aminohexanoic acid structures as linkers or spacers. For instance, the insertion of a 6-aminohexanoic acid (ε-Ahx) residue into a peptide chain can shield it from enzymatic degradation in vivo. mdpi.com This modification can create more effective and long-lasting peptide analogues. For example, incorporating ε-Ahx into glucagon-like peptide 1 (GLP-1) prevents N-terminal degradation, potentially making it useful for treating type 2 diabetes mellitus. mdpi.com Such strategies highlight how altering the core structure can lead to compounds with new or improved biological functions.

Development of Novel Intermediate Compounds for Derivative Synthesis

The synthesis of these complex analogues often requires the development of novel intermediate compounds. A stereoselective process for synthesizing (S)-3-(aminomethyl)-5-methylhexanoic acid provides a clear example of this multi-step approach. The synthesis begins with 3-isobutyl glutaric acid, which is converted to its anhydride (B1165640) form. google.com

The key steps in this synthetic route are:

Anhydride Formation : 3-isobutyl glutaric acid is treated with refluxing acetic anhydride to produce the corresponding cyclic anhydride. google.com

Amide Formation : The anhydride reacts with ammonium (B1175870) hydroxide (B78521) to yield a glutaric acid mono-amide, a crucial intermediate. google.com

Enantiomeric Resolution : The mono-amide is resolved using (R)-1-phenylethylamine, which selectively forms a salt with the desired (R)-enantiomer of 3-(carbamoylmethyl)-5-methylhexanoic acid. google.com

Hoffmann Degradation : The isolated R enantiomer is subjected to a Hoffmann degradation using bromine and sodium hydroxide. This reaction converts the carbamoylmethyl group into an aminomethyl group, yielding the final product, (S)-3-(aminomethyl)-5-methylhexanoic acid. google.com

This pathway demonstrates the creation of specific intermediates, like the glutaric acid mono-amide, to achieve the desired stereochemistry and final structure.

Preclinical Pharmacological Evaluation of this compound Analogues

The preclinical evaluation of these analogues is essential to determine their therapeutic potential. This involves detailed studies of their binding affinities to molecular targets and their efficacy in animal models.

In Vivo Efficacy Profiling of Designed Derivatives

In vivo studies are critical for confirming the therapeutic effects predicted by in vitro binding assays. Analogues of this compound have demonstrated significant efficacy in various animal models.

For example, (S)-3-(aminomethyl)-5-methylhexanoic acid is reported to be 2 to 4 times more potent than gabapentin (B195806) as an analgesic and 3 to 10 times more potent as an anticonvulsant in animal studies. wikipedia.org

Furthermore, research into other aminomethyl derivatives, such as aminomethyl tetrahydrofuranyl-1β-methylcarbapenems, illustrates how prodrug strategies can enhance in vivo efficacy. The addition of an alanine (B10760859) moiety to the parent compound CL 191 ,121 resulted in a dramatic increase in oral efficacy against an acute infection, with the 50% effective dose (ED50) being significantly reduced. nih.gov

| Compound | Administration Route | Infection Model | ED50 (mg/kg) | Reference |

|---|---|---|---|---|

| CL 191,121 (Parent Compound) | Oral | S. aureus Smith | 0.9 | nih.gov |

| 121-Ala (Alanine Prodrug) | Oral | S. aureus Smith | 0.11 | nih.gov |

| CL 191,121 (Parent Compound) | Subcutaneous | S. aureus Smith | 0.04 | nih.gov |

| 121-Ala (Alanine Prodrug) | Subcutaneous | S. aureus Smith | 0.05 | nih.gov |

Diverse Research Applications of this compound and Related Compounds

The structural motif of this compound and its isomers has found applications across various research domains beyond their well-known neurological effects.

The synthesis of 2-(aminomethyl)-2-decarboxy analogues of prostaglandin (B15479496) F2 alpha has been explored to create compounds for studying antifertility effects in hamsters. nih.gov This demonstrates the application of the aminomethyl group in modifying complex biological molecules to investigate reproductive biology.

Derivatives of the isomeric 6-aminohexanoic acid are widely used in biotechnology and materials science. It often serves as a flexible linker to connect biologically active molecules. nih.gov For instance, it can be used to couple molecules to proteins or to immobilize conjugates on gold electrodes for the development of bioelectrochemical systems. nih.gov

Furthermore, other derivatives of the hexanoic acid backbone have been identified as potential therapeutics for inflammation. For example, 2-mercaptohexanoic acid derivatives have been identified as dual inhibitors of 5-lipoxygenase and microsomal prostaglandin E₂ synthase-1, which are key enzymes in inflammatory pathways. nih.gov These varied applications underscore the versatility of the modified hexanoic acid scaffold in different fields of scientific research.

Utility in Proteomics Research Methodologies

Proteomics, the large-scale study of proteins, often employs a variety of chemical tools and reagents to isolate, identify, and quantify proteins within a complex biological sample. These can include affinity tags, cross-linkers, and metabolic labels. While amino acid analogues are frequently used in such studies, there is no specific mention in the reviewed literature of this compound being utilized in proteomics research. The unique structure of this compound, featuring an aminomethyl group at the second carbon of the hexanoic acid backbone, could theoretically offer potential as a molecular probe or building block in synthetic peptide chemistry for proteomics applications. However, without published research, its practical utility remains speculative.

Proteomics studies often rely on mass spectrometry to analyze proteins and peptides. mdpi.comnih.gov The chemical properties of any compound used in proteomics must be compatible with these analytical techniques. The lack of data on this compound in this context suggests it may not have been synthesized for this purpose or that its properties were not found to be advantageous over other existing reagents.

Development of Molecularly Imprinted Membranes

Molecularly imprinted polymers (MIPs) are synthetic materials with artificially created recognition sites capable of binding to a specific target molecule. nih.gov The development of molecularly imprinted membranes (MIMs) extends this technology to filtration and separation processes, offering high selectivity. The process involves polymerizing functional monomers and cross-linkers in the presence of a template molecule.

While the concept of using amino acid derivatives in the synthesis of MIPs is established, there is no available research detailing the use of this compound as a template or a functional monomer in the creation of molecularly imprinted membranes. The structure of this compound, with its carboxylic acid and primary amine functionalities, could potentially engage in non-covalent interactions (such as hydrogen bonding and electrostatic interactions) with various functional monomers, making it a candidate for molecular imprinting. However, the absence of any studies on this specific application indicates that its potential in this area is yet to be explored or has not yielded results deemed significant for publication. The selective separation of other acids, such as acetic and hexanoic acids, has been demonstrated using polymer inclusion membranes with other carriers, highlighting the potential of membrane-based separation technologies in this area. mdpi.comnih.gov

Investigation of Other Substituted Hexanoic Acid Derivatives in Biological Contexts

While information on this compound is sparse, research into other substituted hexanoic acid derivatives reveals a wide range of biological activities. These compounds serve as a testament to the versatility of the hexanoic acid scaffold in medicinal chemistry and drug discovery.

For instance, certain derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.ai The specific substitutions on the hexanoic acid chain are crucial in determining the compound's biological target and therapeutic effect.

A notable example is 6-aminohexanoic acid, an isomer of the target compound, which is used clinically as an antifibrinolytic agent. nih.gov Its structural similarity to lysine (B10760008) allows it to interfere with the fibrinolytic system. This highlights how the position of the amino group on the hexanoic acid backbone can dramatically alter its biological function.

Furthermore, complex hexanoic acid derivatives have been synthesized and evaluated for a variety of applications, from medical imaging contrast agents to herbicides. ontosight.ainih.gov The synthesis of novel derivatives often involves multi-step chemical reactions to introduce specific functional groups that can interact with biological targets. rsc.orgmdpi.comnih.govnih.govresearchgate.net

The following table provides a summary of some substituted hexanoic acid derivatives and their investigated biological activities, illustrating the diverse potential of this class of compounds.

| Compound Name | Substitution Pattern | Investigated Biological Activity |

| 6-aminohexanoic acid | Amino group at the 6-position | Antifibrinolytic |

| 2-hydroxy-2-((phenylamino)carbonyl)-1,2-diphenylhydrazide | Hydroxy and phenylamino (B1219803) carbonyl substitutions at the 2-position | Potential anti-inflammatory, antimicrobial, and anticancer properties |

| 2-(3-(N-methylacetamido)-2,4,6-triiodophenoxy)-hexanoic acid | Substituted phenoxy group at the 2-position | Medical imaging contrast agent |

| 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives | Substituted benzothiazol-yloxy group at the 2-position | Herbicidal activity |

This exploration into other substituted hexanoic acids underscores the potential for novel discoveries within this chemical family. However, it also emphasizes the current void in the scientific literature concerning the specific biological roles and applications of this compound. Further research is necessary to elucidate the properties of this particular compound and determine its potential utility in scientific and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(aminomethyl)hexanoic acid, and what are the critical parameters affecting yield and purity?

- Methodological Answer : Synthesis often involves multi-step organic reactions, such as the coupling of protected amino groups with hexanoic acid derivatives. For example, tert-butyl esters (e.g., (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate) can serve as chiral auxiliaries to control stereochemistry . Key parameters include reaction temperature (optimized between 0–25°C), solvent polarity (e.g., THF or DCM), and catalytic systems (e.g., boronate reagents for boron-containing analogs). Purification via flash chromatography or recrystallization is critical to isolate enantiomerically pure products.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the aminomethyl group’s position and stereochemistry. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Comparative analysis with PubChem data for analogous compounds (e.g., 2-acetamido-2-cyclohexylacetic acid) ensures structural consistency .

Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability in experimental settings?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C to prevent oxidation. Use desiccants to mitigate hygroscopic degradation. Safety protocols include wearing nitrile gloves and eye protection, as similar compounds (e.g., 6-acrylamidohexanoic acid) are classified as irritants . Stability tests via HPLC every 3–6 months are advised to monitor decomposition.

Advanced Research Questions

Q. What strategies are employed to investigate the role of this compound in modulating enzymatic activity, and how can conflicting data from kinetic assays be resolved?

- Methodological Answer : Enzymatic assays (e.g., Michaelis-Menten kinetics) using purified enzymes (e.g., superoxide dismutase or catalase) can evaluate inhibition/activation effects. Conflicting results may arise from buffer pH variations or redox interference. Control experiments with radical scavengers (e.g., ascorbate) and parallel assays (e.g., fluorescence-based detection of reactive oxygen species) improve reproducibility . Statistical validation via ANOVA is critical to assess significance.

Q. How do structural modifications at the aminomethyl group influence the bioactivity and stability of this compound derivatives?

- Methodological Answer : Substituent effects are studied via systematic analogs (e.g., alkylation, acylation, or boronation at the aminomethyl group). For example, introducing electron-withdrawing groups (e.g., -B(OH)₂) enhances stability but may reduce membrane permeability. Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks), while bioactivity is tested in cellular models (e.g., antioxidant capacity in plant or mammalian cells) .

Q. What computational approaches are utilized to model the interaction between this compound and biological targets, and how can molecular dynamics simulations validate these interactions?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties, while molecular docking (AutoDock Vina) predicts binding affinities to targets like glutamate receptors. Molecular dynamics (MD) simulations (GROMACS) over 100 ns trajectories assess conformational stability. Experimental validation via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) corroborates computational findings .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound across different studies?

- Methodological Answer : Variations may stem from differences in model systems (e.g., plant vs. mammalian cells) or assay conditions (e.g., oxidative stress induction methods). Meta-analysis of raw datasets and standardized positive controls (e.g., ascorbic acid for antioxidant assays) are recommended. Cross-laboratory reproducibility studies using harmonized protocols (e.g., OECD guidelines) resolve contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.